molecular formula C34H64O4 B1162291 Octadecanoic acid, 12-[[(9Z)-1-oxo-9-hexadecen-1-yl]oxy]-

Octadecanoic acid, 12-[[(9Z)-1-oxo-9-hexadecen-1-yl]oxy]-

Cat. No.: B1162291
M. Wt: 536.9
InChI Key: XSYATLPMKFNWBI-QXMHVHEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12-POHSA: (12-[[(9Z)-1-oxo-9-hexadecen-1-yl]oxy]-octadecanoic acid) is a branched fatty acid ester of hydroxy fatty acids (FAHFAs). Structurally, it consists of palmitoleic acid esterified at the 12th carbon of stearic acid. These endogenous lipids have gained attention due to their regulation by fasting and high-fat feeding, as well as their association with insulin sensitivity in mice .

Preparation Methods

Synthetic Routes:: The synthesis of 12-POHSA involves the esterification of palmitoleic acid with stearic acid. Specific synthetic routes and reaction conditions may vary, but the general approach includes the reaction of the two fatty acids under appropriate catalysts or conditions.

Industrial Production:: While specific industrial production methods for 12-POHSA are not widely documented, research on FAHFAs has primarily focused on their biological roles rather than large-scale production.

Chemical Reactions Analysis

Types of Reactions:: 12-POHSA can undergo various reactions, including esterification, hydrolysis, and oxidation. Notably, its hydroxy substituent provides unique reactivity.

Common Reagents and Conditions::

    Esterification: Reaction with an alcohol (e.g., methanol) in the presence of an acid catalyst.

    Hydrolysis: Treatment with aqueous base (e.g., sodium hydroxide) to cleave the ester bond.

    Oxidation: Oxidizing agents (e.g., potassium permanganate) can convert the alcohol group to a carboxylic acid.

Major Products:: The primary product of 12-POHSA reactions is the ester itself, along with any intermediates formed during the synthetic process.

Scientific Research Applications

12-POHSA has been implicated in various areas:

Mechanism of Action

The exact mechanism by which 12-POHSA exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

While 12-POHSA’s uniqueness lies in its specific esterification pattern, other FAHFAs (e.g., palmitic acid esters of hydroxy fatty acids) share similar structural features.

Properties

IUPAC Name

12-[(Z)-hexadec-9-enoyl]oxyoctadecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H64O4/c1-3-5-7-9-10-11-12-13-14-15-20-23-27-31-34(37)38-32(28-24-8-6-4-2)29-25-21-18-16-17-19-22-26-30-33(35)36/h11-12,32H,3-10,13-31H2,1-2H3,(H,35,36)/b12-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSYATLPMKFNWBI-QXMHVHEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)OC(CCCCCC)CCCCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C\CCCCCCCC(=O)OC(CCCCCC)CCCCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H64O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701210295
Record name 12-[[(9Z)-1-Oxo-9-hexadecen-1-yl]oxy]octadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701210295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name FAHFA(16:1(9Z)/12-O-18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0112117
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2042646-31-9
Record name 12-[[(9Z)-1-Oxo-9-hexadecen-1-yl]oxy]octadecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2042646-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 12-[[(9Z)-1-Oxo-9-hexadecen-1-yl]oxy]octadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701210295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FAHFA(16:1(9Z)/12-O-18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0112117
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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